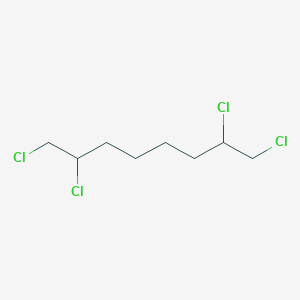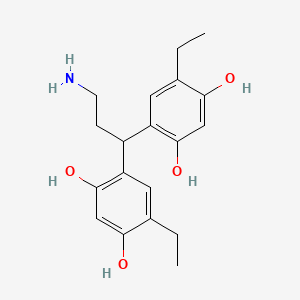![molecular formula C12H10Cl2O B12543877 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one CAS No. 669763-83-1](/img/structure/B12543877.png)
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one is an organic compound characterized by the presence of a cyclopentanone ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and cyclopentanone. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorophenyl)methylidene]cyclopentan-1-one
- 2-[(3,4-Dichlorophenyl)methylidene]cyclopentan-1-one
- 2-[(4-Chlorophenyl)methylidene]cyclopentan-1-one
Uniqueness
2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
CAS No. |
669763-83-1 |
|---|---|
Molecular Formula |
C12H10Cl2O |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-10-5-4-8(11(14)7-10)6-9-2-1-3-12(9)15/h4-7H,1-3H2 |
InChI Key |
IFBIBDYTYBWGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


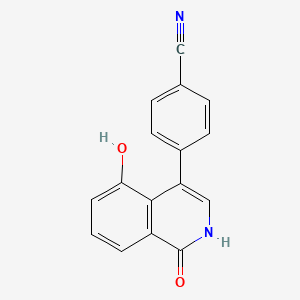

![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
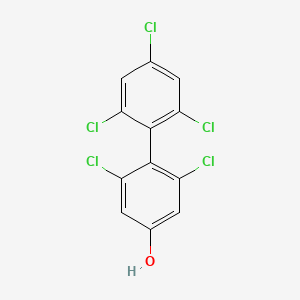
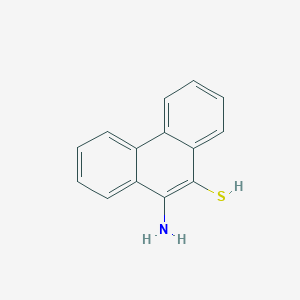
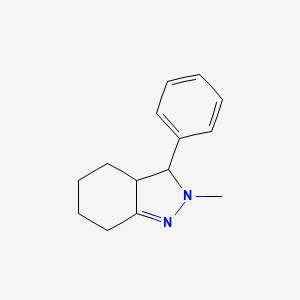
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
